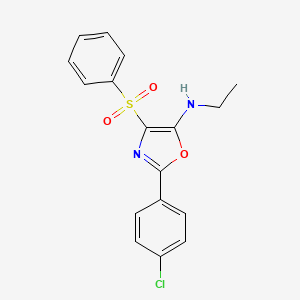![molecular formula C18H11ClN6 B11401918 7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11401918.png)
7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of 7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves oxidative cyclization reactions. One common method includes the use of FeCl3 as a catalyst . Another approach involves a one-pot synthesis using a tropine-based dicationic molten salt as an active catalyst, which is both environmentally friendly and efficient . The reaction conditions often include solvent-free environments or the use of ethanol as a green solvent, with high yields ranging from 90% to 98% .
Chemical Reactions Analysis
7-(4-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions and products are less documented.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: It is used in the study of cell cycle regulation and apoptosis, particularly in cancer research.
Medicine: As a CDK2 inhibitor, it shows potential in cancer therapy by selectively targeting tumor cells.
Industry: Its derivatives are used in the development of diagnostic and theranostic systems.
Mechanism of Action
The primary mechanism of action of 7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2/cyclin A2. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83, as confirmed by molecular docking simulations .
Comparison with Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar scaffold.
Pyrazolo[1,5-a]pyrimidine: Known for its antimetabolite properties in purine biochemical reactions.
Pyrazolo[5,1-c]triazine: Exhibits a broad range of biological activities, including antiviral and antitumor properties.
The uniqueness of 7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its potent dual activity against cancer cell lines and CDK2, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C18H11ClN6 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H11ClN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)12-4-2-1-3-5-12/h1-11H |
InChI Key |
ATLSKPYRUABYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11401837.png)
![{2-Amino-1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B11401853.png)
![2-(2-methoxyethyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11401868.png)
![3-(4-fluorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11401880.png)
![3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11401883.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11401889.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11401897.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11401910.png)
![3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11401922.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11401932.png)
![N-[2-(5-{[(4-methoxyphenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11401938.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide](/img/structure/B11401959.png)
![3-[(1-Methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[(2-phenylcyclopropanecarbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11401961.png)
